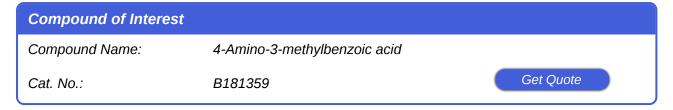


Spectroscopic and Synthetic Profile of 4-Amino-3-methylbenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **4-Amino-3-methylbenzoic acid**, a pivotal intermediate in pharmaceutical synthesis. The document details its characteristic spectral data, outlines relevant experimental protocols, and visualizes its role in significant synthetic pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Amino-3-methylbenzoic acid**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **4-Amino-3-methylbenzoic acid**



Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in searched literature	Data not available in searched literature	Aromatic H
Data not available in searched literature	Data not available in searched literature	Aromatic H
Data not available in searched literature	Data not available in searched literature	Aromatic H
Data not available in searched literature	Data not available in searched literature	-NH2
Data not available in searched literature	Data not available in searched literature	-CH₃
Data not available in searched literature	Data not available in searched literature	-СООН

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data for 4-Amino-3-methylbenzoic acid

Chemical Shift (δ) ppm	Assignment
Data not available in searched literature	-СООН
Data not available in searched literature	Aromatic C-NH ₂
Data not available in searched literature	Aromatic C-H
Data not available in searched literature	Aromatic C-H
Data not available in searched literature	Aromatic C-COOH
Data not available in searched literature	Aromatic C-CH₃
Data not available in searched literature	Aromatic C-H
Data not available in searched literature	-CH₃
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Solvent: DMSO-d6

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 4-Amino-3-methylbenzoic acid

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in searched literature	O-H stretch (Carboxylic Acid)
Data not available in searched literature	N-H stretch (Amine)
Data not available in searched literature	C-H stretch (Aromatic)
Data not available in searched literature	C-H stretch (Aliphatic)
Data not available in searched literature	C=O stretch (Carboxylic Acid)
Data not available in searched literature	C=C stretch (Aromatic)
Data not available in searched literature	C-N stretch (Amine)
Data not available in searched literature	O-H bend (Carboxylic Acid)
Data not available in searched literature	N-H bend (Amine)

Technique: KBr Pellet or ATR

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Amino-3-methylbenzoic acid[1]

m/z	Interpretation
151	Molecular Ion [M]+
134	[M - OH]+
106	[M - COOH]+

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)



Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like **4-Amino-3-methylbenzoic acid**. Specific parameters may require optimization based on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of 4-Amino-3-methylbenzoic acid in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
- Data Processing: Process the raw data by applying Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 4-Amino-3-methylbenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
- Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

 Sample Introduction: Introduce a dilute solution of 4-Amino-3-methylbenzoic acid in a suitable volatile solvent (e.g., methanol) into the mass spectrometer, typically via a gas chromatograph for GC-MS analysis.



- Ionization: Utilize electron ionization (EI) as the method for generating molecular and fragment ions.
- Analysis: Acquire the mass spectrum, scanning over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragments.

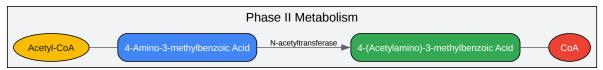
Signaling Pathways and Workflows

While **4-Amino-3-methylbenzoic acid** is not known to be directly involved in specific biological signaling pathways, its significance lies in its roles as a key synthetic intermediate and a metabolite.

Metabolic Pathway: Acetylation

In humans, **4-Amino-3-methylbenzoic acid** is known to undergo metabolism via acetylation to form 4-(Acetylamino)-3-methylbenzoic acid.[1] This detoxification pathway is a common metabolic fate for compounds containing an aromatic amine group.

Metabolic Acetylation of 4-Amino-3-methylbenzoic Acid



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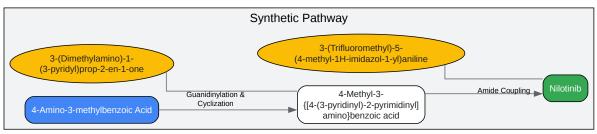
Metabolic conversion of 4-Amino-3-methylbenzoic acid.

Synthetic Workflow: Synthesis of Nilotinib

4-Amino-3-methylbenzoic acid is a crucial starting material in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2][3][4][5][6] The following diagram illustrates a simplified synthetic route.



Simplified Synthesis of Nilotinib



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Role of 4-Amino-3-methylbenzoic acid in Nilotinib synthesis.

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